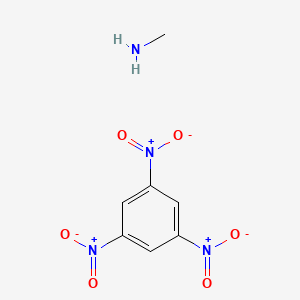
Methanamine;1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanamine;1,3,5-trinitrobenzene is a compound that combines methanamine, a simple amine, with 1,3,5-trinitrobenzene, a highly nitrated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trinitrobenzene can be synthesized by nitrating m-dinitrobenzene or by heating 2,4,6-trinitrobenzoic acid or its sodium salt with water, alcohol, or dilute sodium carbonate . The nitration process typically involves the use of a mixture of nitric and sulfuric acids at elevated temperatures .
Industrial Production Methods: The industrial production of 1,3,5-trinitrobenzene often involves the decarboxylation of 2,4,6-trinitrobenzoic acid . This method is preferred due to its efficiency and the high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trinitrobenzene undergoes various chemical reactions, including reduction, substitution, and complex formation. For example, it forms charge-transfer complexes with electron-rich arenes and can be reduced to 1,3,5-triaminobenzene .
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Methanamine;1,3,5-trinitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of methanamine;1,3,5-trinitrobenzene involves its interaction with molecular targets and pathways. The nitro groups in 1,3,5-trinitrobenzene are highly reactive and can undergo reduction to form amines, which can further interact with various biological and chemical targets . The compound’s explosive properties are due to the rapid decomposition of the nitro groups, releasing a large amount of energy .
Comparison with Similar Compounds
1,2,3-Trinitrobenzene: Another isomer of trinitrobenzene with similar explosive properties.
2,4,6-Trinitrotoluene (TNT): A widely known explosive compound with a similar structure but different reactivity and applications.
Uniqueness: Its ability to form charge-transfer complexes and undergo specific reduction reactions sets it apart from other similar compounds .
Properties
CAS No. |
56270-14-5 |
|---|---|
Molecular Formula |
C7H8N4O6 |
Molecular Weight |
244.16 g/mol |
IUPAC Name |
methanamine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.CH5N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2/h1-3H;2H2,1H3 |
InChI Key |
ZZOULESRGSTFOY-UHFFFAOYSA-N |
Canonical SMILES |
CN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


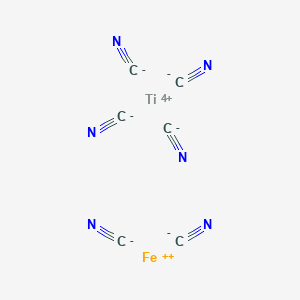
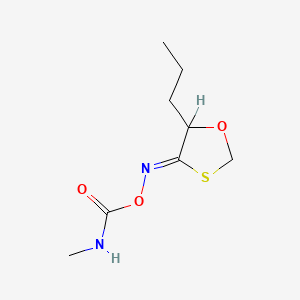
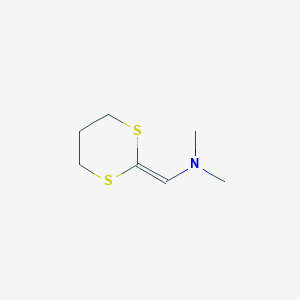
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)

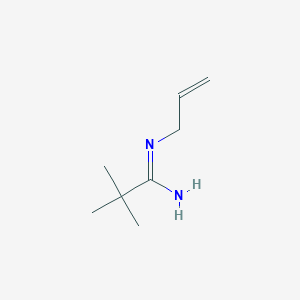
![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)

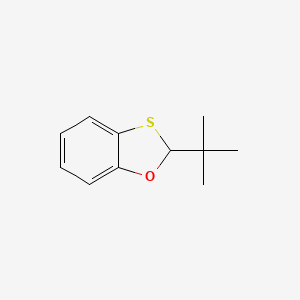
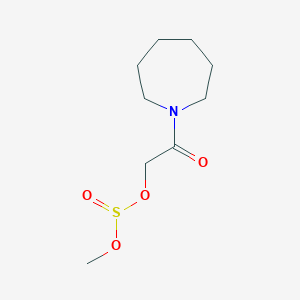
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)
![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)
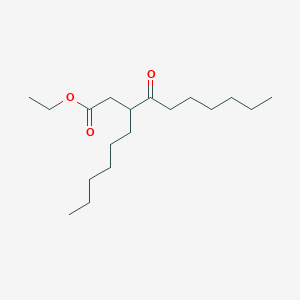
![1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL](/img/structure/B14645805.png)
